14-Hydroxy Carminomycin Oxalate is a derivative of carminomycin, which is part of the anthracycline class of antibiotics. These compounds are primarily known for their significant anticancer properties, particularly against various types of tumors. The molecular formula for 14-Hydroxy Carminomycin Oxalate is , and it has a molecular weight of 619.53 g/mol . This compound is characterized by the presence of a hydroxyl group at the 14th position of the carminomycin structure, which contributes to its biological activity.
These reactions are essential for understanding the pharmacokinetics and dynamics of the compound in biological systems.
14-Hydroxy Carminomycin Oxalate exhibits notable biological activities:
The synthesis of 14-Hydroxy Carminomycin Oxalate can be achieved through several methods:
14-Hydroxy Carminomycin Oxalate has several applications:
Studies on 14-Hydroxy Carminomycin Oxalate have focused on its interactions with various biological molecules:
14-Hydroxy Carminomycin Oxalate is similar to several other compounds within the anthracycline family. Here are some notable comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Doxorubicin | Hydroxyl groups at positions 3 and 14 | Broad-spectrum antitumor activity | Well-studied with established clinical use |
| Daunorubicin | Similar core structure | Antileukemic activity | Primarily used in leukemia treatment |
| Epirubicin | 4'-hydroxyl group | Antitumor activity | Reduced cardiotoxicity compared to doxorubicin |
| Carminomycin | Parent compound | Antibacterial and antitumor | Precursor to 14-Hydroxy Carminomycin Oxalate |
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 14-Hydroxy Carminomycin Oxalate within this class.
14-Hydroxy carminomycin oxalate belongs to the anthracycline class of polyketide antibiotics, which share a conserved tetracyclic aglycone core derived from Streptomyces peucetius biosynthesis. Phylogenetically, it occupies an intermediate position between first-generation anthracyclines (e.g., daunorubicin) and later analogs like doxorubicin, as evidenced by its structural hybridity:
| Feature | Daunorubicin | 14-Hydroxy Carminomycin Oxalate | Doxorubicin |
|---|---|---|---|
| C-14 Modification | -H | -OH | -OH |
| C-4' Sugar | Daunosamine | 3-amino-2,3,6-trideoxy-L-lyxose | Daunosamine |
| Oxidation State | Quinone | Hydroquinone | Quinone |
This transitional status reflects evolutionary optimization efforts to balance DNA intercalation capacity (via planar aglycone) and reduced cardiotoxicity (via hydroxylation patterns).
The compound originates from carminomycin (4-O-methyl daunorubicin) through a three-step semi-synthetic pathway:
Key structural advantages over parent compounds include:
The compound’s nomenclature history reflects its hybrid anthracycline characteristics:
This progression underscores the compound’s role in bridging natural product discovery and rational drug design.
The molecule’s bioactivity hinges on precise three-dimensional arrangement:
Aglycone Core
Aminosugar Moiety
Oxalate Counterion
Critical bond angles and torsion parameters:
| Parameter | Value | Significance |
|---|---|---|
| C-7-C-8-C-9-O-11 | 112.3° | Stabilizes hydroquinone conformation |
| Glycosidic (C-10-O) | 64.8° | Optimizes DNA intercalation geometry |
| Oxalate dihedral | 179.2° | Maximizes salt bridge stability |
This stereochemical precision enables selective interaction with DNA-topoisomerase II complexes while minimizing non-target binding.